molecular formula C5H14ClNO2 B2668755 2-(Aminooxy)-3-methylbutan-1-ol hydrochloride CAS No. 1864061-18-6

2-(Aminooxy)-3-methylbutan-1-ol hydrochloride

Cat. No. B2668755
CAS RN: 1864061-18-6
M. Wt: 155.62
InChI Key: FGAAAYZRZFSSDD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Aminooxy compounds are known to undergo oximation reactions with carbonyl groups of aldehydes or ketones . This reaction is chemoselective and can be performed under mild conditions .

Scientific Research Applications

Biofuel Production

Recent studies have explored the production of biofuels such as isobutanol, a compound similar to 2-(Aminooxy)-3-methylbutan-1-ol, from glucose using modified amino acid pathways in Escherichia coli. This research demonstrates the potential of engineered pathways to achieve anaerobic production of biofuels at a theoretical yield, highlighting a significant step towards the commercialization of next-generation biofuels (Bastian et al., 2011).

Synthesis of Fluorinated Amino Acids

Fluorinated amino acids, such as 4,4,4-trifluorovaline and 5,5,5-trifluoroleucine, have been synthesized from compounds bearing structural resemblance to 2-(Aminooxy)-3-methylbutan-1-ol. These amino acids were obtained via a series of reactions starting from a similar precursor, showcasing the versatility of such structures in synthesizing valuable derivatives for pharmaceutical applications (Pigza et al., 2009).

Anticancer Drug Development

Organotin(IV) complexes derived from amino acids and related structures have been studied for their anticancer properties. The synthesis, structural characterization, and in vitro cytotoxicity studies of these complexes indicate their potential as anticancer drugs, underscoring the importance of such compounds in medicinal chemistry (Basu Baul et al., 2009).

Microbial Production of Pentanol Isomers

Metabolic engineering has been applied to microbial strains to produce pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates. Although still in the early stages of development, these efforts point to the potential of using engineered microorganisms for producing valuable chemicals from renewable resources (Cann & Liao, 2009).

properties

IUPAC Name

2-aminooxy-3-methylbutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c1-4(2)5(3-7)8-6;/h4-5,7H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAAAYZRZFSSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminooxy)-3-methylbutan-1-ol hydrochloride

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